

Introduction: The Strategic Value of a Halogenated Building Block

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Compound of Interest

Compound Name: *7-Chloro-1H-indole-2-carbaldehyde*

Cat. No.: *B1418039*

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The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a frequent component of molecules designed to interact with biological targets.[3] The strategic functionalization of the indole ring is a key tactic in drug discovery, allowing for the fine-tuning of a compound's pharmacological profile.

The introduction of a halogen, such as chlorine, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[4][5] When combined with a reactive functional group like an aldehyde at the 2-position, the resulting molecule, **7-Chloro-1H-indole-2-carbaldehyde**, becomes a highly versatile and valuable intermediate for synthetic chemists. The aldehyde serves as a synthetic handle for extensive derivatization, enabling the construction of diverse chemical libraries for screening and lead optimization.[1][6] This guide provides a detailed exploration of the synthesis, properties, and applications of this important chemical building block.

Core Synthesis: Directed Ortho-Metalation for C2-Formylation

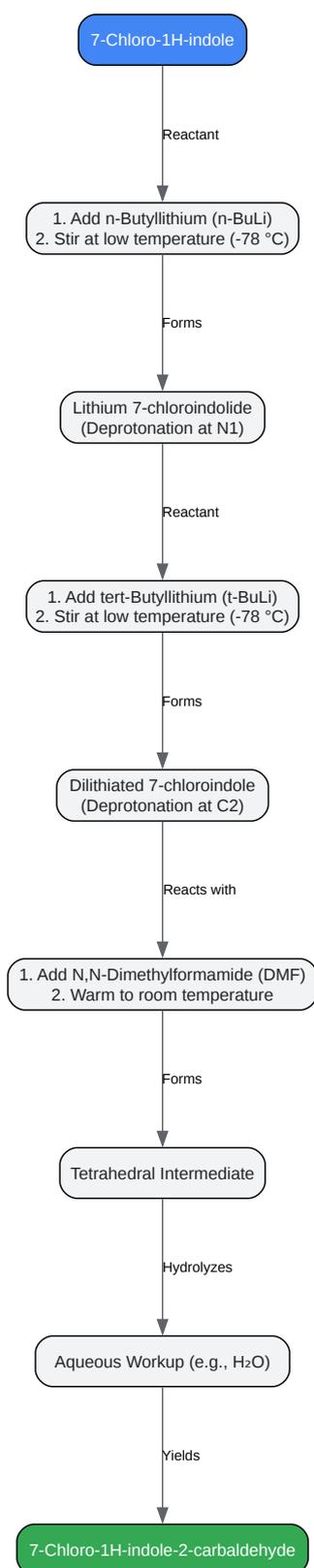
While the Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings, it typically directs substitution to the C3 position of the indole nucleus.[7][8] To achieve specific formylation at the C2 position, a more controlled strategy involving directed ortho-

metalation is required. This approach leverages the acidity of specific protons on the indole ring to guide a metalating agent to the desired position for subsequent reaction with an electrophile.

Mechanistic Rationale: A Tale of Two Protons

The synthesis hinges on a two-step deprotonation sequence. The proton on the indole nitrogen (N1) is the most acidic and is readily removed by a strong organolithium base, such as n-butyllithium (n-BuLi). This initial step forms a lithium indolide salt. The second, and most crucial, step involves the deprotonation of the C2 proton. This proton is the most acidic of the remaining C-H bonds due to the inductive electron-withdrawing effect of the adjacent nitrogen atom. A stronger base, typically tert-butyllithium (t-BuLi), is used to effect this second deprotonation, generating a dilithiated intermediate. This species is then "quenched" with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group specifically at the C2 position.^[9] This precise control of reactivity is paramount to the successful synthesis of the target molecule.

Synthetic Workflow Visualization



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Caption: Directed ortho-metalation and formylation of 7-chloroindole.

Physicochemical and Spectroscopic Profile

The physical and spectral data for **7-Chloro-1H-indole-2-carbaldehyde** are essential for its identification and quality control in a research setting.

Property	Value	Source(s)
CAS Number	53590-65-1	[10]
Molecular Formula	C ₉ H ₆ ClNO	[10]
Molecular Weight	179.6 g/mol	[10]
Appearance	Expected to be a solid, likely off-white to yellow/brown powder	[6]
Melting Point	Not widely reported; similar indole-2-carbaldehydes melt in the 136-142 °C range	[6]
¹ H NMR (Expected)	Signals for aromatic protons (δ 7.0-8.0 ppm), aldehyde proton (δ ~9.8 ppm), and indole N-H (broad, δ >10 ppm)	[9]
¹³ C NMR (Expected)	Signals for aromatic carbons (δ 110-140 ppm) and aldehyde carbonyl (δ ~182 ppm)	[9]
IR (Expected)	N-H stretch (~3300 cm ⁻¹), C=O stretch (~1660 cm ⁻¹), aromatic C-H/C=C stretches	

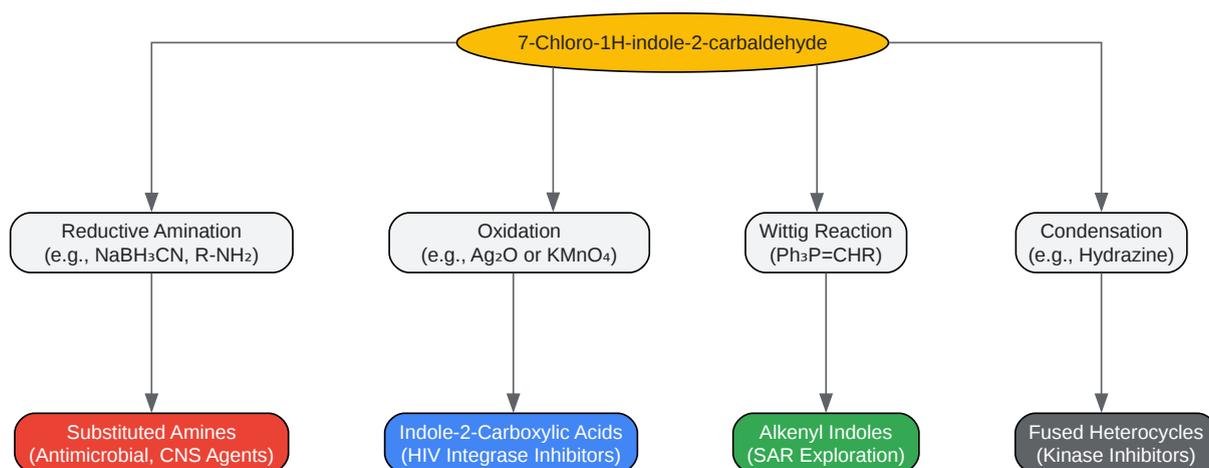
Applications in Medicinal Chemistry and Synthesis

The true value of **7-Chloro-1H-indole-2-carbaldehyde** lies in its potential as a versatile precursor for a wide range of more complex molecules with potential therapeutic applications. The indole nucleus is a key pharmacophore for targets in oncology, neuropharmacology, and infectious diseases.[6][11][12]

Key Synthetic Transformations:

- Reductive Amination: The aldehyde can be readily converted into primary or secondary amines, providing a gateway to novel aminated indole derivatives.
- Oxidation: Oxidation of the aldehyde yields the corresponding indole-2-carboxylic acid, a scaffold that has been successfully employed in the development of potent HIV-1 integrase inhibitors.[13][14][15]
- Wittig and Related Reactions: Carbon-carbon bond formation via olefination reactions allows for the extension of side chains from the 2-position, enabling extensive structure-activity relationship (SAR) studies.
- Condensation Reactions: Reaction with hydrazines, hydroxylamines, or other nucleophiles can be used to construct novel heterocyclic systems fused to or substituted on the indole core.

Synthetic Utility Visualization



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Caption: Synthetic pathways from **7-Chloro-1H-indole-2-carbaldehyde**.

Detailed Experimental Protocol: Synthesis of 7-Chloro-1H-indole-2-carbaldehyde

This protocol is adapted from established procedures for the C2-formylation of indoles and should be performed by trained chemists under an inert atmosphere with appropriate safety precautions.[9]

Materials and Reagents:

- 7-Chloro-1H-indole
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (2.5 M in hexanes)
- tert-Butyllithium (1.7 M in pentane)
- Anhydrous N,N-Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

Procedure:

- **Initial Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 7-chloro-1H-indole (1.0 equiv). Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

- **First Deprotonation:** Cool the solution to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at $-78\text{ }^{\circ}\text{C}$ for 30-45 minutes.
- **Second Deprotonation:** While maintaining the temperature at $-78\text{ }^{\circ}\text{C}$, slowly add tert-butyllithium (1.1 equiv) dropwise. A color change is typically observed. Stir the reaction mixture at this temperature for 1 hour.
- **Formylation (Quench):** Add anhydrous DMF (1.2 equiv) dropwise to the reaction mixture at $-78\text{ }^{\circ}\text{C}$. After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over a period of 1.5 to 2 hours.
- **Workup:** Cool the reaction mixture to $0\text{ }^{\circ}\text{C}$ in an ice bath and carefully quench by the slow addition of saturated aqueous NH_4Cl solution. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
- **Extraction:** Separate the organic layer. Wash the organic layer sequentially with water (2x) and then with brine (1x).
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** The crude solid residue is purified by silica gel column chromatography, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure **7-Chloro-1H-indole-2-carbaldehyde**.

Conclusion

7-Chloro-1H-indole-2-carbaldehyde is more than just a chemical compound; it is a strategic tool for medicinal chemists and drug development professionals. Its synthesis, while requiring precise control via directed metalation, yields a building block rich with potential. The presence of the chlorine atom at the 7-position provides a handle to modulate pharmacokinetic properties, while the aldehyde at the 2-position offers a versatile point for synthetic elaboration. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the intelligent design and application of such well-crafted intermediates will remain a critical component of the drug discovery engine.

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